Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate
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Overview
Description
Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate, also known by its systematic name 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester, is a chemical compound with the molecular formula C8H8O6S. It is a white to almost white powder or crystal with a melting point of 182 °C . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate can be synthesized through the reaction of dimethyl thiophene-2,5-dicarboxylate (DMTD) with acetic anhydride. The synthetic route involves acetylation of the hydroxyl groups on the thiophene ring. The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform. Industrial production methods may involve scaled-up versions of this synthetic route.
Chemical Reactions Analysis
Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate can undergo various chemical reactions:
Acetylation: As mentioned earlier, it readily reacts with acetic anhydride to form the acetylated product.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed back to the corresponding diol form.
Substitution: The thiophene ring can participate in substitution reactions, leading to various derivatives. Common reagents include acetic anhydride, acids, bases, and nucleophiles.
Scientific Research Applications
This compound finds applications in several fields:
Polymer Chemistry: Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate can serve as a monomer for the synthesis of novel polyesters or other polymers.
Materials Science: It may contribute to the development of bio-based polyesters, similar to poly(ethylene 2,5-furandicarboxylate) (PEF) derived from 2,5-furandicarboxylic acid (FDCA) .
Electrochemistry: Its conjugated structure makes it interesting for use in organic electronic devices.
Mechanism of Action
The exact mechanism by which Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate exerts its effects depends on its specific application. For instance, in polymerization, it acts as a monomer, participating in step-growth polymerization reactions.
Comparison with Similar Compounds
While Dimethyl 3,4-bis(acetyloxy)thiophene-2,5-dicarboxylate is unique due to its thiophene-based structure, similar compounds include other thiophene derivatives, such as 3,4-dihydroxythiophene and its various esters.
Properties
Molecular Formula |
C12H12O8S |
---|---|
Molecular Weight |
316.29 g/mol |
IUPAC Name |
dimethyl 3,4-diacetyloxythiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H12O8S/c1-5(13)19-7-8(20-6(2)14)10(12(16)18-4)21-9(7)11(15)17-3/h1-4H3 |
InChI Key |
BJOHLEYOLOMKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(SC(=C1OC(=O)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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